molecular formula C22H22FN3O5S B2393770 N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-21-3

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2393770
CAS No.: 878059-21-3
M. Wt: 459.49
InChI Key: NSBLAUJIDFVYNY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with the molecular formula C22H22FN3O5S and a molecular weight of 459.5 g/mol . Its structure features a 1H-indole core that is functionalized with both a sulfonylacetamide group and a morpholino-2-oxoethyl chain, creating a complex molecule of interest in medicinal chemistry and drug discovery research. This compound is part of a family of structurally related molecules that share the 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl acetamide scaffold . Researchers utilize these and similar proprietary compounds in high-throughput screening assays to identify potential bioactive molecules. The structural motifs present in this compound, particularly the morpholine ring and sulfonamide group, are commonly found in pharmacologically active substances and are valuable for probing biological pathways and protein interactions. The product is supplied for laboratory research applications. It is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c23-16-5-7-17(8-6-16)24-21(27)15-32(29,30)20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-31-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLAUJIDFVYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article delves into its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C17H16FN5O3S
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 534591-83-8

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells.
  • Apoptosis Induction : It promotes apoptosis in a dose-dependent manner, which is a vital mechanism for eliminating cancerous cells.
  • Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest (G2/M phase)
HT-290.86Inhibits tubulin polymerization

Study 1: Antiproliferative Activity

A study published in Medicinal Chemistry evaluated the antiproliferative effects of various indole derivatives, including this compound. The compound demonstrated significant cytotoxicity against HeLa, MCF-7, and HT-29 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells. This suggests that it may modulate apoptotic pathways effectively, enhancing its potential as an anticancer agent .

Study 3: Structure-Activity Relationship (SAR)

A structure–activity relationship analysis indicated that modifications to the morpholino and indole moieties could enhance biological activity. Compounds with electron-donating groups on the phenyl ring exhibited improved potency against cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) for related derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Data Table: Antimicrobial Activity

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The compound's structural features suggest potential antitumor activity, particularly through mechanisms that involve modulation of cellular pathways:

  • Research on similar compounds indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against cancer cell lines.

Data Table: Antitumor Activity

Activity TypeCell LineIC50 (μM)Notes
AntitumorHT29 (Colon)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells, revealing that the presence of electron-donating groups was critical for enhancing cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Compound Name Molecular Formula Key Features Differences from Target Compound Reference
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C₁₇H₁₃FN₂O₂ - Fluorobenzyl group
- Indol-3-yl with oxoacetamide
Replaces sulfonyl with oxo group; lacks morpholino
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide C₂₅H₂₃FN₂O₃S - Fluorobenzyl-indolyl sulfonyl
- 2,3-Dimethylphenyl acetamide
Substituted phenyl group; lacks morpholino
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide C₂₁H₂₂ClN₃O₂S₂ - Azepanyl (7-membered ring) instead of morpholino
- Sulfanyl linkage
Sulfanyl vs. sulfonyl; chlorophenyl vs. fluorophenyl
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide C₂₆H₂₆N₂O₄S - Ethoxyphenyl acetamide
- Methylbenzyl-indolyl sulfonyl
Ethoxy and methylbenzyl substituents
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₇ClN₄O₂S - Morpholino group
- Thiazole core
Thiazole replaces indole; chlorophenyl substituent
Key Observations:

Sulfonyl vs. Sulfanyl/Sulfamoyl : The target compound’s sulfonyl group enhances polarity and hydrogen-bonding capacity compared to sulfanyl or sulfamoyl analogues .

Morpholino vs. Azepanyl/Piperazine: The 6-membered morpholino ring (oxygen-containing) may improve solubility over 7-membered azepanyl or piperazine derivatives .

Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in analogues, suggesting its role in enhancing metabolic stability and binding affinity .

Potential Advantages and Limitations

  • Advantages: The combination of sulfonyl, morpholino, and fluorophenyl groups may optimize both potency and drug-like properties. Standardized synthesis and characterization protocols reduce development risks .
  • Limitations: No toxicity or stability data are available in the evidence. Synthetic complexity (e.g., multiple functional groups) could complicate scale-up .

Preparation Methods

Indole Core Synthesis

The indole scaffold is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions. For example:
$$
\text{Phenylhydrazine} + \text{Propanal} \xrightarrow{\text{HCl, Δ}} \text{Indole derivative}.
$$
Modifications to the indole nitrogen (N1) are critical for subsequent functionalization.

Sulfonation at the Indole 3-Position

Sulfonation is achieved using arylsulfonyl chlorides in alkaline media. For instance:
$$
\text{Indole} + \text{4-Fluorophenylsulfonyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{3-Sulfonated indole}.
$$
Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base: Pyridine or triethylamine to scavenge HCl.
  • Temperature: 0–25°C, 2–4 hours.

Introduction of the Morpholino-2-Oxoethyl Group

The morpholino moiety is introduced via alkylation or amidation :

  • Alkylation :
    $$
    \text{3-Sulfonated indole} + \text{2-Chloro-N-morpholinoacetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N1-Substituted indole}.
    $$
  • Amidation :
    Morpholine reacts with bromoacetyl bromide to form 2-morpholino-2-oxoethyl bromide, which is then coupled to the indole nitrogen.

Yield Optimization :

  • Use of polar aprotic solvents (e.g., DMF) improves reaction efficiency.
  • Catalytic amounts of KI enhance alkylation rates.

Acetamide Formation

The final step involves coupling the sulfonated indole with 4-fluoroaniline using a carbodiimide coupling agent:
$$
\text{Sulfonated indole acid} + \text{4-Fluoroaniline} \xrightarrow{\text{EDC, HOBt}} \text{Target compound}.
$$
Critical Parameters :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • Solvent : DCM or acetonitrile.
  • Reaction Time : 12–24 hours at room temperature.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Reduce reaction times and improve yield consistency.
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Quality Control : HPLC (>98% purity) and NMR spectroscopy (δ 7.8–8.2 ppm for indole protons).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Fischer Indole 65–75 95 Scalability
Sulfonation 80–85 97 High regioselectivity
Morpholino Alkylation 70–75 96 Mild conditions
EDC Coupling 85–90 98 Minimal side products

Data aggregated from.

Mechanistic Insights

  • Sulfonation : Proceeds via electrophilic aromatic substitution (EAS) at the indole 3-position, favored by the electron-donating nature of the pyrrole nitrogen.
  • EDC Coupling : Activates the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Challenges and Solutions

  • Low Sulfonation Yield : Attributed to steric hindrance; resolved using bulkier bases (e.g., DBU).
  • Epimerization : During coupling, minimized by low-temperature reactions (0–5°C).

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for confirming the structure of N-(4-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Synthesis Steps :

Indole alkylation : React 1H-indole with 2-morpholino-2-oxoethyl bromide using a base (e.g., K₂CO₃) to introduce the morpholino-oxoethyl group at the N1 position .

Sulfonylation : Treat the alkylated indole with sulfonyl chloride in the presence of triethylamine to attach the sulfonyl group at C3 .

Acetamide coupling : React the sulfonylated intermediate with 4-fluoroaniline and acetic anhydride to form the final acetamide .

  • Analytical Validation :

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions (e.g., indole C3 sulfonylation vs. competing sites) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ion) .
  • HPLC (≥95% purity) ensures removal of byproducts like unreacted sulfonyl chloride .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays to identify IC₅₀ values .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays, comparing potency to reference drugs like doxorubicin .
  • Solubility optimization : Use DMSO for stock solutions, diluted in PBS (pH 7.4) to avoid precipitation during biological testing .

Q. What functional groups are critical for its pharmacological activity?

  • Morpholino-oxoethyl group : Enhances solubility and modulates target binding via hydrogen bonding with kinase active sites .
  • Sulfonyl acetamide : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., sulfonamide interactions with ATP-binding pockets) .
  • 4-Fluorophenyl : Improves membrane permeability and metabolic stability via reduced CYP450 metabolism .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust protonation states of the morpholino group and sulfonyl moiety in molecular docking simulations (e.g., using AutoDock Vina) .
  • Validate target engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) for suspected targets .
  • Check compound stability : Perform LC-MS to rule out degradation during assays (e.g., hydrolysis of the acetamide group in aqueous buffers) .

Q. What are the recommended storage conditions to maintain stability?

  • Short-term : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent moisture absorption .
  • Long-term : Lyophilize and store at -80°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?

  • Continuous flow reactors : Improve yield of the sulfonylation step by controlling exothermicity and reducing side reactions (e.g., over-sulfonation) .
  • Chiral chromatography : Separate enantiomers using preparative HPLC with a cellulose-based chiral column (e.g., Chiralpak IC) .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What advanced techniques resolve contradictions in NMR or crystallographic data?

  • 2D NMR (COSY, NOESY) : Assign ambiguous proton signals (e.g., overlapping indole and morpholino protons) .
  • X-ray crystallography : Co-crystallize the compound with a protein target (e.g., kinase) to confirm binding mode vs. docking predictions .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in complex spectra .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Fragment-based replacement : Synthesize analogs replacing the 4-fluorophenyl with bulkier groups (e.g., 3,5-difluorophenyl) to assess steric effects on kinase selectivity .
  • Free-energy perturbation (FEP) simulations : Predict binding affinity changes for mutations in the target’s active site (e.g., gatekeeper residues in EGFR) .
  • Proteome-wide profiling : Use kinase inhibitor beads (KIBs) to identify off-target effects in cell lysates .

Q. What methodologies elucidate the compound’s metabolic pathways and toxicity?

  • Microsomal stability assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) to assess bioactivation risks .
  • In vivo PK/PD studies : Administer to rodent models and quantify plasma/tissue levels using UPLC-MS/MS .

Q. How can researchers resolve conflicting bioactivity data across different cell lines?

  • Transcriptomic profiling : Compare gene expression (e.g., RNA-seq) in responsive vs. resistant cell lines to identify resistance mechanisms (e.g., ABC transporter upregulation) .
  • Chemical proteomics : Use activity-based protein profiling (ABPP) to map engagement with off-target proteins .
  • 3D spheroid models : Test efficacy in physiologically relevant models to account for tumor microenvironment effects .

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